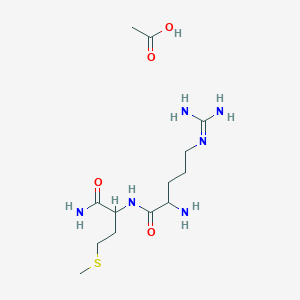

H-DL-Arg-DL-Met-NH2.CH3CO2H

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H28N6O4S |

|---|---|

Molecular Weight |

364.47 g/mol |

IUPAC Name |

acetic acid;2-amino-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C11H24N6O2S.C2H4O2/c1-20-6-4-8(9(13)18)17-10(19)7(12)3-2-5-16-11(14)15;1-2(3)4/h7-8H,2-6,12H2,1H3,(H2,13,18)(H,17,19)(H4,14,15,16);1H3,(H,3,4) |

InChI Key |

ZOBRUMRGZFWCOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Stereochemical Considerations and Chiral Resolution of H Dl Arg Dl Met Nh2.ch3co2h

Theoretical Framework for DL-Configuration in Dipeptide Research

The study of peptides containing both D- and L-amino acids, often referred to as DL-peptides, offers significant insights into fundamental biochemical processes and provides a basis for the development of novel therapeutic agents. While proteins in virtually all living organisms are composed exclusively of L-amino acids, the incorporation of D-amino acids into synthetic peptides can dramatically alter their structure, stability, and biological activity. libretexts.orgacs.orglibretexts.org

The rationale for investigating DL-dipeptides like H-DL-Arg-DL-Met-NH2.CH3CO2H is multifaceted:

Enhanced Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. frontiersin.org This increased stability is a desirable attribute for peptide-based drugs, as it can prolong their half-life in the body.

Novel Conformational Properties: The introduction of a D-amino acid into an L-peptide sequence can induce unique conformational changes, such as kinks or turns in the peptide backbone. frontiersin.org These altered three-dimensional structures can lead to novel binding affinities and specificities for biological targets. frontiersin.org

Exploring Stereospecific Interactions: Investigating the interactions of different stereoisomers of a dipeptide with chiral biological molecules, such as receptors and enzymes, provides valuable information about the stereochemical requirements for molecular recognition. frontiersin.orgnih.gov This knowledge is crucial for the rational design of potent and selective drugs. nih.gov

Understanding Disease Mechanisms: The presence of D-amino acids has been linked to certain diseases. mdpi.com For example, D-aspartate has been found in conditions like arteriosclerosis and Alzheimer's disease. mdpi.com Studying DL-peptides can help elucidate the roles of D-amino acids in these pathological processes.

The formation of a dipeptide from two amino acids is a condensation reaction that creates a peptide bond. libretexts.orgwhiterose.ac.uk When dealing with racemic mixtures of amino acids, as in the synthesis of this compound, the reaction can result in a mixture of diastereomers and enantiomers, a phenomenon known as racemization. numberanalytics.com The physicochemical properties of diastereomeric peptides can differ, allowing for their separation, whereas enantiomers have identical properties in an achiral environment. nih.gov

Advanced Chiral Analytical Techniques for Dipeptides and their Precursors

The separation and identification of the individual stereoisomers of this compound are essential for characterizing the compound and understanding its potential biological effects. A variety of advanced analytical techniques are employed for the chiral resolution of dipeptides and their constituent amino acids. nih.govaimspress.com

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and diastereomers. nih.govchromatographytoday.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times and thus, separation. chromatographytoday.comwindows.net

Several types of CSPs are effective for resolving chiral amino acids and peptides:

Macrocyclic Glycopeptide-Based CSPs: Teicoplanin and its aglycone are examples of macrocyclic antibiotics used as chiral selectors. nih.gov These have demonstrated good chiral separation ability for dipeptides, capable of resolving them into their four isomers. nih.gov They are particularly effective for separating sulfur-containing amino acids like methionine. sigmaaldrich.com

Ligand Exchange CSPs: These phases, such as Chirex 3126 which uses D-penicillamine complexed with copper, are excellent for the direct resolution of underivatized amino acids and dipeptides. windows.net The separation is based on the formation of reversible diastereomeric metal complexes. windows.net

Crown Ether-Based CSPs: These are also utilized for the separation of amino acid enantiomers. mdpi.com

Polysaccharide-Based CSPs: These are another class of widely used chiral selectors. nih.gov

Reversed-phase HPLC (RP-HPLC) can also resolve peptide diastereomers due to subtle differences in their secondary structure and hydrophobicity. nih.gov

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and resolution. nih.govnih.govresearchgate.netpolimi.it In CE, a chiral selector is typically added to the background electrolyte.

Common chiral selectors used in CE for dipeptide separation include:

Cyclodextrins (CDs): β-cyclodextrin (β-CD) and its derivatives are frequently used. researchgate.netpolimi.it The combination of binary selectors, such as β-CD and sodium deoxycholate (SDC), can significantly enhance selectivity and resolution. polimi.it

Macrocyclic Antibiotics: These can also be employed as chiral selectors in CE. nih.gov

Crown Ethers: These have also found application in CE for chiral separations. nih.gov

| Technique | Principle | Common Chiral Selectors | Advantages | Considerations |

|---|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. windows.net | Macrocyclic glycopeptides (e.g., Teicoplanin), Ligand exchange phases, Crown ethers, Polysaccharides. nih.govwindows.netnih.gov | Robust, widely applicable, preparative scale possible. nih.govchromatographytoday.com | Requires specific chiral columns, can be time-consuming. nih.gov |

| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector in the buffer. researchgate.netpolimi.it | Cyclodextrins, Macrocyclic antibiotics, Crown ethers. nih.govresearchgate.netpolimi.it | High efficiency, small sample volume, fast analysis times. researchgate.netpolimi.it | Lower sample capacity, sensitivity can be an issue without specialized detectors. |

To improve the separation and detection of chiral molecules, derivatization with a chiral derivatizing agent (CDA) is often employed. mdpi.comnih.gov This process converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral column. juniperpublishers.com

Several reagents are commonly used for the chiral derivatization of amino acids and peptides:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA): This is a widely used reagent that reacts with the primary amino groups of amino acids and peptides to form stable diastereomeric derivatives. juniperpublishers.comnih.gov These derivatives often exhibit strong UV absorbance, facilitating their detection. juniperpublishers.com

Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (FDLA): A derivative of Marfey's reagent that can offer greater sensitivity in some applications. nih.gov

(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC): This reagent reacts with the amino group to form diastereomers that can be separated. acs.org

Naphthalene-2,3-dicarboxyaldehyde (NDA): Used for pre-column derivatization in capillary electrophoresis to achieve good resolution of dipeptide enantiomers. researchgate.net

Derivatization can be particularly useful when the original peptide lacks a strong chromophore for UV detection or when using techniques like ion mobility mass spectrometry. nih.govjuniperpublishers.com

| Derivatizing Agent | Abbreviation | Reactive Group | Advantages |

|---|---|---|---|

| 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide | FDAA (Marfey's Reagent) | Amino group | Forms stable diastereomers, strong UV absorbance. juniperpublishers.comnih.gov |

| (+)-1-(9-Fluorenyl)ethyl Chloroformate | FLEC | Amino group | Enables separation of diastereomers. acs.org |

| Naphthalene-2,3-dicarboxyaldehyde | NDA | Amino group | Enhances resolution in capillary electrophoresis. researchgate.net |

Racemic Protein Crystallography and its Relevance to Dipeptide Structural Studies

Racemic crystallography is a powerful technique for determining the three-dimensional structure of molecules, including peptides and small proteins. wikipedia.orgcapes.gov.br This method involves crystallizing an equimolar mixture of the L- and D-enantiomers of a molecule. wikipedia.org The resulting racemic crystals often form in centrosymmetric space groups, which can simplify the process of X-ray diffraction data analysis and lead to higher resolution structures. wikipedia.orgnih.gov

While typically applied to larger protein molecules prepared by chemical synthesis, the principles of racemic crystallography are also relevant to the structural study of dipeptides. wikipedia.orgresearchgate.net Co-crystallization of the L-Arg-L-Met and D-Arg-D-Met enantiomers, or the L-Arg-D-Met and D-Arg-L-Met enantiomers, could facilitate the determination of their precise atomic arrangements. This structural information is invaluable for understanding how stereochemistry influences the conformation of the dipeptide, which in turn dictates its biological activity. For example, the crystal structure of a racemic mixture of cyclo(D-Prolyl-L-Tyrosyl) and cyclo(L-Prolyl-D-Tyrosyl) has been successfully determined. researchgate.net

The synthesis of both enantiomers required for racemic crystallography can be achieved through total chemical synthesis using the corresponding D- and L-amino acid building blocks. wikipedia.org

Impact of Stereochemistry on Biochemical Recognition and Activity in Dipeptides

The stereochemistry of a peptide is a critical determinant of its biological function. nih.govnumberanalytics.com The specific three-dimensional arrangement of atoms in a dipeptide like this compound governs its ability to interact with chiral biological targets such as enzymes and receptors. frontiersin.org

Enzyme-Substrate Interactions: Enzymes are highly stereospecific, meaning they typically bind to and act upon only one enantiomer of a substrate. acs.org For instance, proteases that degrade peptides in the body are specific for L-amino acid sequences. frontiersin.org This is why peptides containing D-amino acids often exhibit enhanced resistance to enzymatic degradation. frontiersin.org

Receptor Binding: The binding of a peptide to its receptor is also highly dependent on stereochemistry. nih.gov The "lock and key" or "induced fit" models of receptor binding emphasize the importance of a precise complementary shape between the ligand and the binding site. A change in the chirality of even a single amino acid can drastically alter the peptide's conformation and prevent it from binding effectively to its target receptor. frontiersin.org However, in some cases, D-amino acid-containing peptides have shown unexpectedly high or even enhanced activity. nih.gov For example, D-peptide inhibitors of β-amyloid fibrillogenesis were found to be more potent than their L-peptide counterparts. nih.gov

Cellular Interactions: The stereochemistry of peptides can influence their interactions with cell membranes and other cellular components. frontiersin.org Chiral recognition has been observed in model biomembrane systems, where the stereochemistry of a dipeptide can affect its association with and conformation within the membrane. researchgate.netacs.org

The central dipeptide fragment of a peptide chain's beta-turn is often crucial for peptide-receptor interaction, as its side chains are most fully immersed in the receptor's cavity. nih.gov Therefore, the stereochemistry of the Arginine and Methionine residues in this compound would be expected to have a profound impact on its biological recognition and any potential activity.

Advanced Derivatization and Peptidomimetic Design Incorporating the Dl Arg Dl Met Scaffold

Chemical Modification Strategies for Enhanced Biochemical Modulation

Chemical modifications of the DL-Arg-DL-Met scaffold can be strategically employed to alter its physicochemical properties, such as stability, charge, and hydrophobicity, thereby modulating its biological activity. jpt.comnih.gov These alterations can influence how the molecule interacts with biological targets like enzymes or receptors. nih.gov

The termini of the dipeptide are primary sites for chemical modification. The N-terminus possesses a primary amine, while the C-terminus is an amide.

N-Terminal Modifications: The N-terminal α-amino group is a key site for derivatization. Its pKa (typically around 8.0) allows for selective reactions. creative-peptides.com Common strategies include acetylation, which neutralizes the positive charge and can increase metabolic stability by mimicking native proteins. creative-peptides.comsigmaaldrich.com Alkylation can alter hydrogen bonding patterns and conformation, while conjugation to molecules like fatty acids (e.g., palmitic acid) can increase cell permeability. creative-peptides.com Another approach is the attachment of fluorescent labels, often via a spacer like aminohexanoic acid, to facilitate localization and interaction studies. creative-peptides.com

C-Terminal Modifications: The parent compound, H-DL-Arg-DL-Met-NH2·CH3CO2H, already features a C-terminal amide. This modification neutralizes the negative charge of the typical carboxyl group, making the peptide more stable against degradation by certain peptidases and often mimicking the structure of natural peptide hormones. jpt.comnih.govsigmaaldrich.com While amidation is common, further derivatization is possible. For instance, the amide could theoretically be hydrolyzed back to a carboxylic acid, which could then be converted into esters for structure-activity relationship (SAR) studies or to create prodrugs. jpt.com The C-terminus can also be modified to reactive intermediates like aldehydes, which can be used for chemical ligation. jpt.com

| Terminal | Modification Type | Example | Potential Effect | Reference |

|---|---|---|---|---|

| N-Terminal | Acetylation | Addition of an acetyl group (CH₃CO-) | Neutralizes charge, increases stability, mimics native proteins. | creative-peptides.comsigmaaldrich.com |

| N-Terminal | Alkylation | Addition of an alkyl group (e.g., methyl, ethyl) | Alters conformation and hydrogen bonding potential. | creative-peptides.com |

| N-Terminal | Lipidation | Attachment of a fatty acid (e.g., Palmitic Acid) | Increases cell membrane permeability. | creative-peptides.com |

| N-Terminal | Fluorescent Labeling | Conjugation to a fluorophore (e.g., Fluorescein) | Enables tracking in fluorescence-based assays. | creative-peptides.com |

| C-Terminal | Amidation | -CONH₂ (present in parent compound) | Neutralizes charge, increases stability against carboxypeptidases. | jpt.comnih.gov |

| C-Terminal | Esterification | Conversion to an ester (e.g., -COOCH₃) | Removes charge, can act as a prodrug. | jpt.com |

The side chains of arginine and methionine offer unique chemistries for selective modification, enabling the introduction of various functional groups and probes.

Arginine Side-Chain Functionalization: The guanidinium (B1211019) group of arginine is strongly basic (pKa ≈ 12.5) and typically protonated under physiological conditions, making it a challenge to modify directly. nih.gov However, methods have been developed for its functionalization. One approach involves the use of dicarbonyl compounds (e.g., glyoxals, 1,3-diketones) or Barton's base to facilitate acylation for attaching labels like fluorophores or biotin. nih.govscispace.com Another strategy is the non-classical bioisosteric replacement of the guanidine (B92328) group with a functionalized carbamoylguanidine moiety, which allows for peptide conjugation without significantly affecting receptor binding in some cases. researchgate.net The arginine side chain can also be chemically converted into a glutamate-5-semialdehyde, introducing a reactive aldehyde handle for further functionalization through reactions like reductive amination. acs.org

Methionine Side-Chain Functionalization: The thioether group in methionine's side chain is a versatile target for chemical modification. escholarship.org It can be selectively oxidized to form methionine sulfoxide (B87167) or methionine sulfone, which alters the hydrophobicity and hydrogen-bonding capacity of the residue. escholarship.orgrsc.org The thioether is also nucleophilic and can be targeted for alkylation. escholarship.org Recently, methods using hypervalent iodine reagents have been developed for the chemoselective labeling of methionine residues under mild conditions, producing a sulfonium (B1226848) intermediate that can be used for further functionalization. nih.gov This allows for the precise and reversible modification of methionine-containing peptides. nih.gov

| Residue | Functional Group | Modification Strategy | Potential Application | Reference |

|---|---|---|---|---|

| Arginine | Guanidinium | Acylation (e.g., with NHS-esters) | Attachment of biotin, fluorophores, or other probes. | nih.govscispace.com |

| Arginine | Guanidinium | Carbamoylation | Bioisosteric replacement for attaching labels or chelators. | researchgate.net |

| Arginine | Guanidinium | Chemical Carbonylation | Conversion to an aldehyde for subsequent ligation. | acs.org |

| Methionine | Thioether | Oxidation | Formation of sulfoxide or sulfone to modulate properties. | escholarship.orgrsc.org |

| Methionine | Thioether | Alkylation | Attachment of functional groups; can be reversible. | escholarship.org |

| Methionine | Thioether | Sulfimidation | Reversible modification for peptide stapling or drug conjugation. | nih.gov |

Rational Design Principles for Peptidomimetics Based on Dipeptide Cores

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. upc.edunih.gov The DL-Arg-DL-Met dipeptide can serve as a core scaffold for the rational design of such mimetics. The goal is to arrange the critical pharmacophoric elements—the arginine guanidinium group and the methionine side chain—in a specific three-dimensional orientation that mimics the bioactive conformation of a parent peptide. upc.educhemrxiv.org

Design principles often involve replacing the flexible peptide backbone with more rigid, non-peptidic scaffolds. nih.govchemrxiv.org This approach constrains the molecule's conformation, potentially increasing receptor affinity and selectivity. upc.edu Various heterocyclic scaffolds, such as pyrimidodiazepine or those based on spiro- and azabicycloalkanes, can be used to position the amino acid side chains in orientations that mimic secondary structures like β-turns or β-strands. chemrxiv.orgresearchgate.net For the DL-Arg-DL-Met core, a designer could synthesize a scaffold that projects the bulky, cationic arginine side chain and the flexible, hydrophobic methionine side chain in a manner that optimizes interaction with a specific protein-protein interaction (PPI) interface. chemrxiv.orgnih.gov The use of α-guanidino acids as arginine mimetics allows for the introduction of functionality and stereochemistry directly adjacent to the recognition guanidinium group, which can modulate binding affinity and specificity. nih.gov

| Design Principle | Description | Example Scaffold | Advantage | Reference |

|---|---|---|---|---|

| Backbone Replacement | Replacing the amide bonds with more stable linkages. | β-amino acids, aza-peptides | Increased resistance to proteolytic degradation. | upc.edu |

| Conformational Constraint | Using rigid structures to lock the molecule in a bioactive conformation. | Cyclic peptides, heterocyclic scaffolds (e.g., pyrimidodiazepine) | Enhanced receptor affinity and selectivity. | upc.educhemrxiv.org |

| Topographical Mimicry | Using organic scaffolds to present side chains in a specific 3D arrangement. | Aromatic spacers, substituted ring systems | Mimics secondary structures like β-turns or α-helices. | upc.eduresearchgate.net |

| Side-Chain Mimetics | Modifying the side chain to enhance recognition or properties. | α-Guanidino acids (for Arginine) | Modulates specificity and affinity at the target site. | nih.gov |

Integration of the DL-Arg-DL-Met Dipeptide into Larger Peptide Constructs or Conjugates

The DL-Arg-DL-Met dipeptide is not limited to standalone applications; it can be incorporated as a structural unit into larger biomolecules.

Integration into Larger Peptides: The dipeptide can be used as a building block in solid-phase peptide synthesis (SPPS) or solution-phase synthesis to create longer, more complex peptides. numberanalytics.com The incorporation of a DL-dipeptide unit can introduce a "kink" or disrupt secondary structures like β-sheets, which can be useful for modulating peptide aggregation or conformation. chempep.com The presence of both D- and L-isomers provides a racemic mixture that could be used in screening for proteolytically stable analogs, as D-amino acids are resistant to standard proteases.

Conjugation to Other Molecules: Peptide conjugation involves attaching the dipeptide to other chemical entities to enhance its properties or confer new functions. jpt.com For example, conjugating the DL-Arg-DL-Met dipeptide to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) is a standard method for generating antibodies against the dipeptide. jpt.com It can also be conjugated to lipids or cell-penetrating peptides to improve its delivery across cell membranes. numberanalytics.comnih.gov Furthermore, linking the dipeptide to fluorescent dyes or chelating agents for radionuclides can create molecular probes for diagnostic imaging or biochemical assays. researchgate.netacs.org

| Strategy | Conjugation Partner | Purpose | Reference |

|---|---|---|---|

| Integration | Longer peptide sequence | Serve as a building block; modulate peptide structure and stability. | numberanalytics.comchempep.com |

| Conjugation | Carrier Proteins (e.g., KLH, BSA) | Elicit an immune response for antibody production. | jpt.com |

| Conjugation | Lipids / Fatty Acids | Enhance membrane permeability and cellular uptake. | numberanalytics.com |

| Conjugation | Fluorescent Dyes | Create probes for bioimaging and interaction studies. | acs.org |

| Conjugation | Nucleic Acids (DNA/Oligonucleotides) | Facilitate targeted delivery for genetic modulation. | jpt.com |

| Conjugation | Chelating Agents (e.g., DOTA) | Create agents for radionuclide-based diagnostics. | researchgate.net |

Analytical Characterization and Methodological Advancements in Research on H Dl Arg Dl Met Nh2.ch3co2h

Spectroscopic Techniques for Detailed Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy , including 1H and 13C NMR, provides detailed information about the chemical environment of each atom within the dipeptide. researchgate.net These techniques are powerful tools for studying the conformation and intermolecular interactions of peptides. researchgate.net For instance, the chemical shifts and coupling constants of the protons and carbons in the arginine and methionine residues, as well as the terminal amide and the acetate (B1210297) counter-ion, can be precisely mapped to verify the correct sequence and covalent linkages.

Mass Spectrometry (MS) is another cornerstone of peptide characterization, offering highly accurate molecular weight determination. researchgate.net Techniques like Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (MS) can be employed to obtain the mass-to-charge ratio of the protonated peptide, confirming its elemental composition. researchgate.net Fragmentation analysis within the mass spectrometer (MS/MS) can further sequence the peptide by breaking the amide bonds and identifying the resulting fragment ions, thus verifying the Arg-Met linkage.

Table 1: Spectroscopic Data for H-DL-Arg-DL-Met-NH2.CH3CO2H

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shifts (δ) | Distinct signals corresponding to protons on the arginine side chain, methionine side chain, α-carbons, amide backbone, and terminal amide group. Signals for the acetate counter-ion will also be present. |

| ¹³C NMR | Chemical Shifts (δ) | Resonances for all carbon atoms, including the carbonyl carbons of the peptide bond and C-terminal amide, and the carbons of the arginine and methionine side chains. |

| Mass Spectrometry (ESI-MS) | Molecular Ion Peak (m/z) | A prominent peak corresponding to the mass of the protonated dipeptide ([M+H]⁺). |

Chromatographic Methods for Purity Assessment and Compositional Analysis (e.g., High-Performance Liquid Chromatography, Amino Acid Analysis)

Chromatographic techniques are essential for determining the purity of the synthesized peptide and verifying its amino acid composition.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of synthetic peptides. myfoodresearch.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is particularly effective. mdpi.com The peptide is injected into the column, and its retention time is a measure of its hydrophobicity. A highly pure sample of this compound will exhibit a single, sharp peak. The presence of other peaks would indicate impurities, such as deletion sequences, incompletely deprotected peptides, or byproducts from the synthesis. The use of an ion-pairing reagent in the mobile phase can be effective for analyzing hydrophilic compounds that have low retention in RP mode. mdpi.com

Amino Acid Analysis (AAA) is used to confirm the amino acid composition of the peptide. This involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified, typically by ion-exchange chromatography or by pre-column derivatization followed by RP-HPLC. researchgate.net For this compound, the analysis should yield equimolar amounts of arginine and methionine. This method is crucial for verifying that the correct amino acids are present in the correct ratios.

Table 2: Chromatographic Parameters for Purity and Compositional Analysis

| Technique | Purpose | Key Parameters | Expected Outcome for this compound |

| RP-HPLC | Purity Assessment | Column (e.g., C18), Mobile Phase Gradient (e.g., water/acetonitrile with TFA or formic acid), UV Detection Wavelength (e.g., 214 nm, 280 nm) | A single major peak indicating high purity. |

| Amino Acid Analysis | Compositional Verification | Hydrolysis method (e.g., acid hydrolysis), Separation technique (e.g., ion-exchange chromatography), Detection method (e.g., ninhydrin (B49086) or fluorescence) | Detection of approximately equal molar amounts of Arginine and Methionine. |

Development of Advanced Methods for Trace Analysis and Metabolite Identification in Research Contexts

In research settings, it is often necessary to detect and quantify very low levels of this compound or to identify its metabolites in complex biological matrices.

The development of sensitive analytical methods is crucial for these applications. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for trace analysis. semanticscholar.org By using selected ion monitoring (SIM) or multiple reaction monitoring (MRM), LC-MS can achieve very low limits of detection and quantification. d-nb.info

Furthermore, the identification of metabolites requires methods that can distinguish the parent compound from its modified forms. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. Isotope labeling studies, where stable isotopes are incorporated into the peptide, can also be used to trace the metabolic fate of the compound. bohrium.com The development of comprehensive dipeptide analysis methods using techniques like chemical isotope labeling liquid chromatography-mass spectrometry (CIL LC-MS) allows for the detection and relative quantification of a large number of dipeptides in complex samples. bohrium.com

The Role of Counter-ions in Analytical Characterization and Research Applications

It is important to quantify the counter-ion content, which can be done using techniques like ion chromatography or NMR. The ratio of peptide to counter-ion should be consistent with the expected stoichiometry. The choice of counter-ion can also impact the secondary structure of the peptide. genscript.com

Table 3: Common Counter-ions in Peptide Chemistry

| Counter-ion | Chemical Formula | Common Source | Key Characteristics |

| Acetate | CH3COO⁻ | Acetic Acid | Biocompatible, often used in final peptide products. ambiopharm.com |

| Trifluoroacetate (B77799) | CF₃COO⁻ | Trifluoroacetic Acid | Strong ion-pairing agent, commonly used in RP-HPLC purification. genscript.com |

| Chloride | Cl⁻ | Hydrochloric Acid | Can be used for salt exchange. ambiopharm.com |

Biochemical Interactions and Proposed Biological Activities Mechanism Oriented of H Dl Arg Dl Met Nh2.ch3co2h

In Vitro Investigations of Receptor Binding and Enzyme Modulation

Interaction Dynamics with Peptidase Systems

Peptidases are enzymes that cleave peptide bonds, playing a crucial role in the degradation of peptides. nih.gov The stability of a peptide therapeutic is a major determinant of its bioavailability and efficacy. The structure of H-DL-Arg-DL-Met-NH2 suggests inherent resistance to common peptidases for several reasons.

Firstly, the presence of D-amino acids significantly enhances stability against enzymatic degradation. nih.gov Proteases are highly stereospecific and are designed to recognize and cleave peptide bonds between L-amino acids. frontiersin.orgnih.gov The incorporation of D-isomers makes it difficult for these enzymes to bind to their cleavage sites, thereby improving the peptide's resistance to proteolysis. nih.gov Studies on various peptides have demonstrated that substituting L-amino acids with their D-enantiomers, particularly at known cleavage sites, can render the peptides completely resistant to degradation by enzyme cocktails for extended periods. acs.orgfrontiersin.org For instance, all-D-amino acid-containing peptides have been shown to be completely resistant to degradation by chymotrypsin, trypsin, and proteinase-K for at least 6 hours, whereas their all-L counterparts are degraded in under 30 minutes. acs.org This enhanced stability is a key advantage for therapeutic peptides. nih.gov

Secondly, the C-terminal amidation provides an additional layer of protection against carboxypeptidases, which are exopeptidases that cleave the C-terminal amino acid. By replacing the negatively charged C-terminal carboxyl group with a neutral amide group, the peptide mimics the structure of native proteins and becomes a poor substrate for these enzymes, thus increasing its metabolic stability and shelf-life. jpt.comlifetein.com

| Structural Feature | Interaction with Peptidases | Effect on Stability | Reference |

|---|---|---|---|

| DL-Configuration | Disrupts stereospecific recognition by proteases. | Significantly increases resistance to endo- and exopeptidases. | frontiersin.orgacs.org |

| C-Terminal Amidation | Blocks recognition and cleavage by carboxypeptidases. | Increases metabolic stability by preventing C-terminal degradation. | lifetein.comnih.gov |

Modulation of Intracellular and Extracellular Signaling Pathways

The ability of H-DL-Arg-DL-Met-NH2 to modulate signaling pathways is largely hypothetical and based on the functions of its constituent amino acids. Both arginine and methionine are known to influence key cellular signaling cascades.

Arginine, a precursor to nitric oxide (NO), plays a role in various signaling pathways. researchgate.net It can also influence the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. iastatedigitalpress.com Studies have shown that arginine supplementation can phosphorylate proteins associated with the mTOR pathway. iastatedigitalpress.com

Methionine metabolism is also closely linked to cellular signaling. nih.gov Its metabolite, S-adenosylmethionine (SAM), is the primary methyl group donor in the cell and is crucial for epigenetic regulation and other methylation-controlled processes. nih.govresearchgate.net The availability of SAM can be sensed by the cell and can regulate the mTORC1 pathway. nih.gov Research on bovine subcutaneous adipose tissue has demonstrated that increased methionine and arginine supply can alter the abundance of proteins related to insulin (B600854) signaling and glutathione (B108866) metabolism, particularly in response to cellular stress. nih.gov

Given these roles, the H-DL-Arg-DL-Met-NH2 dipeptide could potentially interact with cell surface receptors or, if internalized, modulate intracellular pathways like the mTOR or other amino acid sensing pathways. The C-terminal amidation, by neutralizing the peptide's charge, could enhance its ability to cross cell membranes and interact with intracellular targets. lifetein.com

Structure-Activity Relationship (SAR) Studies of H-DL-Arg-DL-Met-NH2.CH3CO2H and its Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For H-DL-Arg-DL-Met-NH2, the key components for SAR analysis are the individual amino acid residues, the stereochemistry, and the C-terminal modification.

Contribution of Individual Amino Acid Residues (Arginine, Methionine) to Biochemical Functionality

The biochemical functionality of the dipeptide is a composite of the properties of its constituent amino acids, arginine and methionine.

Arginine (Arg): The side chain of arginine contains a guanidinium (B1211019) group, which is positively charged at physiological pH. khanacademy.org This positive charge is crucial for electrostatic interactions, allowing it to form strong ionic and hydrogen bonds with negatively charged molecules such as phosphate (B84403) groups on DNA or acidic residues in protein binding pockets. researchgate.netcreative-peptides.com Arginine is frequently found in the active sites of enzymes and is critical for protein-protein interactions. researchgate.net Its presence in peptides often contributes to receptor binding and can be a key determinant for biological activity. nih.gov Furthermore, arginine-rich sequences are known to facilitate cell penetration. nih.gov

| Amino Acid | Key Side Chain Feature | Primary Biochemical Role | Potential Contribution to Dipeptide Activity | Reference |

|---|---|---|---|---|

| Arginine | Guanidinium group (positively charged) | Electrostatic interactions, hydrogen bonding, enzyme active sites. | Receptor binding, interaction with negatively charged membranes. | researchgate.netcreative-peptides.com |

| Methionine | Thioether group (non-polar, oxidizable) | Hydrophobic interactions, antioxidant functions. | Membrane interaction, binding to hydrophobic pockets, stability. | nih.govnih.gov |

Influence of the DL-Configuration on Biological Recognition and Potency

The stereochemistry of amino acids is a critical factor in determining the three-dimensional structure of a peptide, which in turn dictates its biological activity. While proteins in nature are almost exclusively composed of L-amino acids, the inclusion of D-amino acids in synthetic peptides can have profound effects.

Receptor Binding and Activity: The presence of a D-amino acid can dramatically alter how a peptide fits into a chiral receptor binding site. mdpi.com In some cases, this can lead to enhanced potency or altered selectivity. pnas.org For example, the opioid peptide dermorphin (B549996) is only active when its alanine (B10760859) residue is in the D-form. mdpi.com Conversely, introducing a D-amino acid can also disrupt the necessary conformation for binding, leading to a loss of activity. nih.gov The effect is highly dependent on the specific peptide and its target receptor. rsc.org

Structural Changes: Incorporating D-amino acids can destabilize or alter secondary structures like α-helices. mdpi.comoup.com This structural perturbation can be beneficial, for instance, by reducing a peptide's toxicity to mammalian cells while retaining its desired activity against microbes. mdpi.com

Enhanced Stability: As discussed previously, the primary advantage of D-amino acids is the enhanced resistance to proteolysis, which increases the peptide's in vivo half-life and therapeutic potential. nih.govacs.org

For H-DL-Arg-DL-Met-NH2, the mixed stereochemistry means it is a racemic mixture of four possible diastereomers (L-Arg-L-Met, D-Arg-D-Met, L-Arg-D-Met, D-Arg-L-Met). Each of these would likely have a unique biological recognition profile and potency, and their combined effect would depend on the specific biological system being studied.

Impact of C-Terminal Amidation on Biochemical Profile

The amidation of the C-terminus is a common post-translational modification in natural peptides and a frequent strategy in synthetic peptide design. nih.govcore.ac.uk This modification has several significant impacts on a peptide's biochemical profile.

Enhanced Stability and Receptor Binding: C-terminal amidation can stabilize peptide secondary structures, such as α-helices, particularly at the peptide-membrane interface. nih.govnih.gov This structural stabilization can lead to improved receptor binding and increased biological activity. nih.govacs.org For example, amidation has been shown to be a key determinant for the binding of certain ligands to G-protein-coupled receptors. acs.orgfrontiersin.org

An article on the biochemical interactions and proposed biological activities of this compound cannot be generated at this time. Extensive searches for scientific literature and research data specifically pertaining to this chemical compound have yielded no results.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline and focuses solely on the chemical compound this compound. Any attempt to generate content would be purely speculative and would not be based on verifiable scientific research, thus failing to meet the quality and accuracy standards required.

Computational Chemistry and Molecular Modeling Studies of H Dl Arg Dl Met Nh2.ch3co2h

Application of Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental techniques for studying how a ligand, such as this dipeptide, might interact with a protein or other biological target. nih.govresearchgate.net

Molecular Docking predicts the preferred orientation of the dipeptide when it binds to a target's active site. nih.gov This method uses scoring functions to estimate the binding affinity, ranking different binding poses. For H-DL-Arg-DL-Met-NH2.CH3CO2H, this could reveal key interactions, such as hydrogen bonds formed by the arginine side chain or hydrophobic interactions involving the methionine residue. acs.orgrsc.org

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time. acs.org Starting from a docked pose, an MD simulation can assess the stability of the interaction, revealing how the dipeptide and its target adapt to each other. researchgate.net These simulations can confirm if initial contacts are maintained and identify new, stable interactions, providing a more accurate picture of the binding event. nih.gov

Illustrative Data from a Hypothetical Docking Study: This table represents the kind of data that would be generated from a molecular docking study of the dipeptide against a hypothetical protein target.

| Parameter | Value | Interacting Residues of Target Protein |

| Binding Energy (kcal/mol) | -8.5 | Asp12, Gln78, Tyr99 |

| RMSD from initial pose (Å) | 1.2 | - |

| Hydrogen Bonds | 4 | Arg (dipeptide) with Asp12; NH2 (dipeptide) with Gln78 |

| Hydrophobic Interactions | - | Met (dipeptide) with Tyr99 |

Detailed Conformational Analysis of the Dipeptide Structure

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. nih.govtandfonline.com Conformational analysis aims to identify the stable, low-energy structures the dipeptide is likely to adopt. researchgate.net

This analysis involves systematically rotating the molecule's single bonds, particularly the backbone dihedral angles (phi, ψ) and side-chain dihedral angles (χ), to map the potential energy surface. pnas.org Techniques like quantum mechanical calculations or molecular mechanics force fields are used to calculate the energy of each conformation. acs.org The results can be visualized on a Ramachandran plot for the backbone angles, showing which conformations are energetically favorable. researchgate.net Identifying these low-energy conformers is crucial, as they represent the most probable shapes of the dipeptide in a biological environment. acs.org

Illustrative Data from a Conformational Search: This table shows representative data from a conformational analysis, listing the dihedral angles of potential low-energy structures.

| Conformer ID | Relative Energy (kcal/mol) | Phi (φ) Angle (°) | Psi (ψ) Angle (°) |

| 1 | 0.00 | -135 | +135 |

| 2 | 0.75 | -75 | -60 |

| 3 | 1.20 | -80 | +150 |

Quantum Chemical Calculations for Elucidating Electronic Properties

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the electronic structure of the dipeptide. researchgate.net These methods can determine a variety of electronic properties that govern the molecule's reactivity and interaction capabilities.

Key properties include:

Molecular Orbital Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It highlights electron-rich (negative potential) areas, like the carboxyl and carbonyl groups, and electron-poor (positive potential) areas, such as the arginine side chain's guanidinium (B1211019) group, which are prime sites for intermolecular interactions.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the local electron density and helping to predict electrostatic interactions.

Illustrative Data from Quantum Chemical Calculations: This table summarizes the type of electronic property data that would be generated for the dipeptide.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 4.8 Debye |

In Silico Prediction and Validation of Biochemical Activities

In silico tools use computational models to predict the biological activities of a molecule before it is tested in a lab. trjfas.orgugr.es These methods are becoming increasingly valuable for screening large numbers of compounds quickly and cost-effectively. mdpi.com

For this compound, these predictions could involve:

QSAR (Quantitative Structure-Activity Relationship): If data exists for similar dipeptides, a QSAR model could be built to correlate structural features with a specific biological activity, such as enzyme inhibition. ugr.es

Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, charged groups) required for a specific biological interaction.

Database Screening: Comparing the dipeptide's structure to databases of known bioactive compounds, like the BIOPEP database, can suggest potential activities. csic.es

These predictions provide testable hypotheses for subsequent experimental validation. acs.org For example, an in silico prediction of antimicrobial activity could be followed up with cell-based assays. rsc.org

Illustrative Data from an In Silico Activity Profile: This table provides an example of a predicted bioactivity profile for the dipeptide.

| Predicted Activity | Bioactivity Score | Confidence Level |

| ACE Inhibitor | 0.65 | High |

| DPP-IV Inhibitor | 0.45 | Medium |

| Antioxidant | 0.30 | Low |

Future Research Directions and Applications in Academic Discovery for H Dl Arg Dl Met Nh2.ch3co2h

Development of Advanced and Sustainable Synthetic Methodologies for Racemic Peptides

The synthesis of racemic peptides like H-DL-Arg-DL-Met-NH2.CH3CO2H presents unique challenges and opportunities. Future research in this area will likely focus on developing more efficient, sustainable, and cost-effective synthetic strategies.

Current and Future Synthetic Approaches:

| Synthetic Method | Description | Advantages | Challenges & Future Directions |

| Classical Solution-Phase Synthesis | Stepwise coupling of amino acid derivatives in solution. | Scalable and allows for purification of intermediates. | Time-consuming, requires large amounts of solvents, and may lead to racemization. Future work will focus on greener solvents and more efficient coupling reagents. |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid support, which simplifies purification. peptide.com | Faster and more amenable to automation. peptide.com | Racemization can still be an issue, especially during fragment condensation. highfine.com Development of novel resins and coupling reagents that minimize racemization is a key research area. highfine.com |

| Enzymatic Synthesis | Utilizes enzymes to form peptide bonds. | High stereospecificity (though not for racemic products), mild reaction conditions, and environmentally friendly. | Limited substrate scope and potential for low yields. Research into engineering enzymes for broader substrate tolerance and improved efficiency is ongoing. |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reaction rates. | Significantly reduces reaction times and can improve yields. | Requires specialized equipment and careful optimization to prevent side reactions and racemization. |

A significant challenge in racemic peptide synthesis is controlling the stereochemistry to achieve the desired DL-composition. While traditional methods often aim to avoid racemization, for the synthesis of DL-peptides, controlled racemization or the use of racemic starting materials is necessary. highfine.comlibretexts.org Future methodologies will likely involve the development of novel catalysts and reaction conditions that allow for precise control over the stereochemical outcome. highfine.com The use of additives during peptide synthesis can increase yield and reduce side reactions like racemization. highfine.com

Elucidation of Novel Biochemical Pathways Modulated by Dipeptides

Dipeptides are increasingly recognized as important signaling molecules that can modulate a variety of biochemical pathways. nih.govcsic.esfrontiersin.org The unique structure of this compound, containing both D- and L-amino acids, suggests it may interact with biological systems in novel ways. The presence of D-amino acids can enhance the stability and activity of peptides. frontiersin.org

Potential Areas of Investigation:

Metabolic Regulation: Dipeptides are known to influence metabolic pathways, including those for glucose and lipid metabolism. nih.govfrontiersin.org Research could explore how this compound affects key metabolic enzymes and signaling pathways, such as the mTOR pathway, which is known to be influenced by some dipeptides. frontiersin.org

Oxidative Stress Response: Both arginine and methionine have roles in cellular redox balance. Dipeptides can act as antioxidants and modulate the production of reactive oxygen and nitrogen species (RONS). nih.gov Future studies could investigate the antioxidant potential of this compound and its impact on cellular responses to oxidative stress.

Immune Modulation: Arginine is a critical amino acid for immune cell function, including T cell activation and proliferation. medchemexpress.com Dipeptides can regulate immune responses. csic.esajpbp.com Therefore, investigating the immunomodulatory effects of this compound is a promising avenue of research.

Neuromodulation: Peptides can act as neurotransmitters or neuromodulators in the nervous system. ajpbp.comdergipark.org.tr Given that both arginine and methionine have precursors or derivatives involved in neurological function, exploring the potential neuroactive properties of this dipeptide is warranted.

Rational Design of Dipeptide-Based Molecular Probes and Investigative Tools

The unique properties of dipeptides make them attractive scaffolds for the development of molecular probes to study biological processes. rsc.orgresearchgate.net this compound could serve as a starting point for designing such tools.

Strategies for Probe Development:

| Probe Type | Design Strategy | Potential Application |

| Fluorescent Probes | Conjugation of a fluorescent dye to the dipeptide. | To visualize the cellular uptake, localization, and trafficking of the dipeptide, providing insights into its mechanism of action. rsc.orgresearchgate.net |

| Affinity-Based Probes | Immobilization of the dipeptide on a solid support (e.g., beads). | To identify and isolate binding partners (receptors, enzymes, transporters) from cell lysates, helping to elucidate its biological targets. acs.org |

| Radiolabeled Probes | Incorporation of a radioactive isotope into the dipeptide structure. | For in vivo imaging studies (e.g., PET or SPECT) to track the biodistribution and target engagement of the dipeptide in whole organisms. |

The development of peptide-based probes is a critical step in understanding the roles of molecules like this compound in complex biological systems. acs.orgpnas.org These tools can help to identify specific molecular interactions and validate their relevance in both normal physiology and disease states. pnas.org

Further Exploration of DL-Peptide Functionality in Diverse Biological Systems

The incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation, leading to increased stability and bioavailability. frontiersin.org This makes DL-peptides like this compound particularly interesting for potential therapeutic applications.

Research Focus on DL-Peptide Functionality:

Enhanced Stability: A primary area of investigation will be to quantify the stability of this compound in various biological fluids (e.g., plasma, gastrointestinal fluid) compared to its L-only counterpart. This will be crucial for understanding its potential as a bioactive agent.

Receptor Interactions: The presence of D-amino acids can alter the way a peptide binds to its receptor, sometimes leading to enhanced affinity or even a change in function (e.g., from agonist to antagonist). frontiersin.org Detailed structural and functional studies will be needed to characterize the interactions of this compound with potential cellular receptors.

Antimicrobial Activity: Some peptides containing D-amino acids exhibit potent antimicrobial properties. frontiersin.org Given the global challenge of antibiotic resistance, exploring the potential of this compound as an antimicrobial agent is a worthwhile endeavor.

Cellular Uptake and Transport: Understanding how this DL-dipeptide is transported across cell membranes is fundamental to elucidating its biological effects. Studies could investigate its interaction with known peptide transporters, such as the PEPT family. nih.gov

The study of DL-peptides is a rapidly evolving field, and this compound provides a specific and valuable model for exploring the unique biological properties conferred by racemization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.